molecular formula C17H26ClN5O B12700998 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(1,4'-bipiperidin)-1'-yl-7-methyl-, monohydrochloride CAS No. 122113-24-0

6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(1,4'-bipiperidin)-1'-yl-7-methyl-, monohydrochloride

Cat. No.: B12700998
CAS No.: 122113-24-0
M. Wt: 351.9 g/mol
InChI Key: YYOSIIHFCAEBGB-UHFFFAOYSA-N
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Description

6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(1,4’-bipiperidin)-1’-yl-7-methyl-, monohydrochloride is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(1,4’-bipiperidin)-1’-yl-7-methyl-, monohydrochloride typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the pyrrolopyrimidine core through cyclization reactions.
  • Introduction of the bipiperidinyl group via nucleophilic substitution or coupling reactions.
  • Methylation and subsequent formation of the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Implementation of purification techniques such as crystallization or chromatography.
  • Scale-up processes to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(1,4’-bipiperidin)-1’-yl-7-methyl-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of functional groups to form reduced analogs.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(1,4’-bipiperidin)-1’-yl-7-methyl-, monohydrochloride involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    6H-Pyrrolo(2,3-d)pyrimidin-6-one derivatives: Compounds with similar core structures but different substituents.

    Bipiperidinyl compounds: Molecules containing the bipiperidinyl group with varying functional groups.

Uniqueness

6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(1,4’-bipiperidin)-1’-yl-7-methyl-, monohydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

122113-24-0

Molecular Formula

C17H26ClN5O

Molecular Weight

351.9 g/mol

IUPAC Name

7-methyl-2-(4-piperidin-1-ylpiperidin-1-yl)-5H-pyrrolo[2,3-d]pyrimidin-6-one;hydrochloride

InChI

InChI=1S/C17H25N5O.ClH/c1-20-15(23)11-13-12-18-17(19-16(13)20)22-9-5-14(6-10-22)21-7-3-2-4-8-21;/h12,14H,2-11H2,1H3;1H

InChI Key

YYOSIIHFCAEBGB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=CN=C(N=C21)N3CCC(CC3)N4CCCCC4.Cl

Origin of Product

United States

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